3-phenyl-2-(trifluoromethyl)prop-2-enoic acid
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Overview
Description
3-phenyl-2-(trifluoromethyl)prop-2-enoic acid is an organic compound with the molecular formula C10H7F3O2 and a molecular weight of 216.16 g/mol It is characterized by the presence of a phenyl group and a trifluoromethyl group attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2-(trifluoromethyl)prop-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenylprop-2-enoic acid with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-2-(trifluoromethyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3-phenyl-2-(trifluoromethyl)prop-2-enoic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it valuable for studying biological processes and interactions at the molecular level.
Medicine: Research into potential therapeutic applications, such as drug development and medicinal chemistry, often involves this compound.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-phenyl-2-(trifluoromethyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)prop-2-enoic acid: Similar structure but lacks the phenyl group.
3-[2-(trifluoromethyl)phenyl]propanoic acid: Similar structure but with a different arrangement of functional groups.
Uniqueness
3-phenyl-2-(trifluoromethyl)prop-2-enoic acid is unique due to the presence of both a phenyl group and a trifluoromethyl group, which confer distinct chemical and physical properties. These features make it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H7F3O2 |
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Molecular Weight |
216.16 g/mol |
IUPAC Name |
3-phenyl-2-(trifluoromethyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8(9(14)15)6-7-4-2-1-3-5-7/h1-6H,(H,14,15) |
InChI Key |
JLTJGTZUUSSVMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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